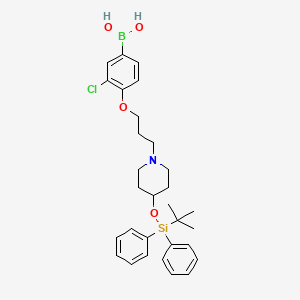
(4-(3-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid
Descripción general
Descripción
The compound “(4-(3-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid” is a chemical substance with the CAS No. 1704082-47-2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular formula of this compound is C30H39BClNO4Si . The molecular weight is 552 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, and density of this compound are not provided in the search results . For detailed properties, it’s recommended to refer to the material safety data sheet (MSDS) or consult with a chemist.Aplicaciones Científicas De Investigación
Catalysis and Oxidative Cyclization
- "cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes" are Lewis acids that catalyze oxidative cyclization of alkenols, using tert-butyl hydroperoxide (TBHP). This process yields tetrahydropyran-3-ols and tetrahydrofuran derivatives as products (Dönges et al., 2014).
Synthesis of Piperidine-Condensed Tricyclic Carbapenems
- Tricyclic carbapenem (5-azatrinem) derivatives, where a piperidine ring is condensed to the carbapenem skeleton, have been synthesized. The synthesis involves the formation of a pivotal tricyclic intermediate, which displays potent in vitro activities against gram-positive and gram-negative bacteria (Mori et al., 2000).
Synthesis of Enantiopure 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives
- The synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor has been achieved. This method involves the reduction of tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates (Marin et al., 2004).
Antiosteoclast Activity of Piperidine Boronates
- Di(1-oxo/thioxoperhydro-1λ5-[1,3,2] diazaphospholo [1,5-a]pyridine-1-yl) (4-substituted phenyl) boronates exhibit moderate to high antiosteoclast and osteoblast activity, indicating potential applications in bone health (Reddy et al., 2012).
Synthesis of Piperidine Derivatives Fused with Oxygen Heterocycles
- The synthesis of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone and its further reaction with iodides of protected alcohols leads to the formation of N-Boc piperidine derivatives fused with oxygen heterocycles. This process exhibits high stereoselectivity (Moskalenko & Boev, 2014).
Propiedades
IUPAC Name |
[4-[3-[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]propoxy]-3-chlorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39BClNO4Si/c1-30(2,3)38(26-11-6-4-7-12-26,27-13-8-5-9-14-27)37-25-17-20-33(21-18-25)19-10-22-36-29-16-15-24(31(34)35)23-28(29)32/h4-9,11-16,23,25,34-35H,10,17-22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMRYUJURIGGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39BClNO4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)propoxy)-3-chlorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





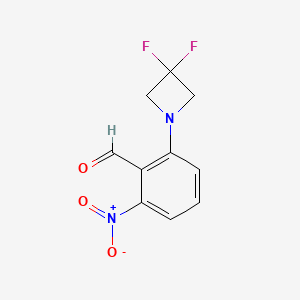

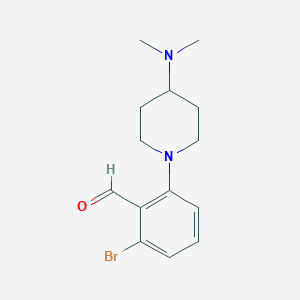
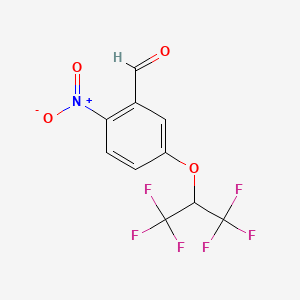
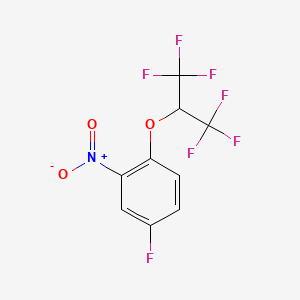
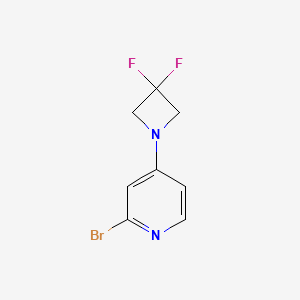
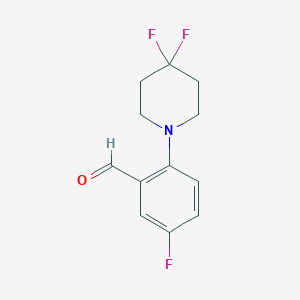

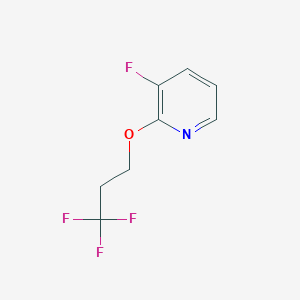
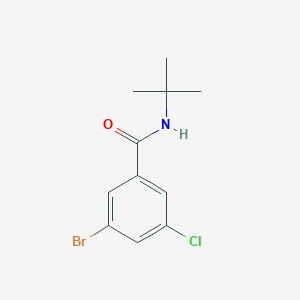
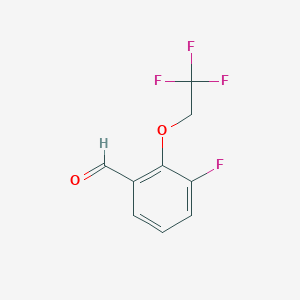
![tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B1408201.png)